1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one is a synthetic organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazinone core, which is substituted with both chlorobenzyl and methoxybenzyl groups. The structural complexity of this compound contributes to its distinct chemical properties, making it relevant in organic chemistry, medicinal chemistry, and material science.
The compound can be synthesized through multi-step organic reactions, which typically involve the formation of the pyrazinone core followed by the introduction of the chlorobenzyl and methoxybenzyl groups. Its chemical structure is characterized by a combination of aromatic and heterocyclic components, which influence its reactivity and interactions with biological systems .
1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one belongs to the class of pyrazinones, a subgroup of pyrazole derivatives known for their diverse pharmacological activities. These compounds are often explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of 1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one includes:
This combination results in a complex three-dimensional arrangement that influences its chemical behavior and biological interactions.
The molecular formula is C18H18ClN3O, with a molecular weight of approximately 335.81 g/mol. The presence of halogen and methoxy groups significantly impacts the electronic properties of the molecule, affecting its reactivity and solubility in various solvents .
1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one can participate in various chemical reactions:
These reactions may require specific conditions such as temperature control and choice of solvents to achieve desired outcomes effectively. The ability to modify this compound through these reactions enhances its utility in research and development.
The mechanism of action for 1-(4-chlorobenzyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one involves its interaction with specific biological targets, such as enzymes or receptors. The binding affinity to these targets can lead to modulation of their activity, resulting in biological effects that are currently under investigation in various studies. Detailed mechanistic studies are necessary to fully elucidate these pathways .
The compound has potential applications in various scientific fields:
This compound represents a synthetically engineered N-aminopyrazinone derivative featuring dual benzyl substitutions with distinct electronic properties. Its design integrates principles of bioisosterism and pharmacophore hybridization, targeting enhanced interactions with biological macromolecules involved in disease pathways. The strategic incorporation of 4-chlorobenzyl and 4-methoxybenzyl moieties leverages halogen bonding capability and electron-donating character, respectively, to optimize ligand-receptor binding dynamics within kinase or protease binding sites [1] [2].
Systematic Nomenclature:The core structure follows IUPAC naming conventions:
Structural Classification:The compound belongs to three interconnected heterocyclic classes:
Core Scaffold | Example Derivatives | Key Structural Variations | Therapeutic Targets |
---|---|---|---|
Pyrazin-2(1H)-one | Target Compound | 1,3-Disubstitution with halogen/methoxy | Kinases, Antimicrobial targets |
Triazolo[4,3-a]pyrazine | ABT-341 (from [1]) | Fused triazole ring | DPP-IV inhibitors (Anti-diabetic) |
Pyrazolo[3,4-d]pyrimidine | Dinaciclib (from [2]) | Fused pyrazole-pyrimidine | CDK inhibitors (Anticancer) |
1,2,4-Triazole | Fluconazole (from [5]) | 1,2,4-Triazole with fluorophenyl groups | CYP51 (Antifungal) |
Evolutionary Timeline:
Synthetic Advancements:The target compound is synthesized via sequential nucleophilic displacements:
Year | Milestone Compound | Structural Features | Therapeutic Area | Source |
---|---|---|---|---|
2017 | JAK1 Inhibitors (e.g., [6]) | 3-Aminopyrazole with cyanotetrahydropyran | Autoimmune disorders | J. Med. Chem. 60(23) |
2020 | Pyrazolo[3,4-d]pyrimidines (e.g., [2]) | Thioglycoside at C3, Arylglycyl at N1 | CDK2 inhibition (Cancer) | RSC Adv. 12:14865 |
2022 | CDK2 Inhibitors (Compounds 14,15 [2]) | Pyrazolo-triazolopyrimidine cores | Breast/colorectal cancer | RSC Adv. 12:14865 |
2025 | JAK Inhibitor Pesticides (e.g., [4]) | Triazolopyridines from pharmacophore VS | Agricultural immunotoxins | Molecules 30(10) |
Pharmacophore Features:
Drug Discovery Applications:
Target Protein | PDB ID | Key Ligand-Protein Interactions | Measured Potency |
---|---|---|---|
CDK2/Cyclin A | 1HCL | H-bond: Pyrazinone-NH...Leu83, Carbonyl...Glu81 | IC₅₀ = 0.057 μM [2] |
JAK1 | 6T7X | Halogen bond: Cl...Tyr907, H-bond: OCH₃...Leu881 | Kd = 42 nM [6] |
Biotin Carboxylase | 1DV2 | H-bond: Pyrazinone-O...ASP151, NH...GLY157 | MIC = 2 μg/mL [7] |
Structure-Activity Relationship (SAR) Insights:
R₁ (N1-Substituent) | R₂ (C3-Substituent) | CDK2 IC₅₀ (μM) | JAK1 IC₅₀ (μM) | Relative Potency |
---|---|---|---|---|
4-Cl-Benzyl | 4-OMe-Benzylamino | 0.08 | 0.06 | 1.0 (Reference) |
4-F-Benzyl | 4-OMe-Benzylamino | 0.12 | 0.09 | 0.75 |
Benzyl | 4-OMe-Benzylamino | 0.35 | 0.41 | 0.22 |
4-Cl-Benzyl | Benzylamino | 0.29 | 0.34 | 0.35 |
4-Cl-Benzyl | Cyclohexylamino | >1 | >1 | <0.1 |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3